molecular formula C12H15ClN4O B12088867 Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)- CAS No. 1422006-68-5

Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-

Cat. No.: B12088867
CAS No.: 1422006-68-5
M. Wt: 266.73 g/mol
InChI Key: UJDLQTRREKUBPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)- typically involves the formation of the imidazo[1,2-b]pyridazine core followed by functionalization at specific positions. One common method involves the reaction of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine with morpholine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.

    Cyclization Reactions: Formation of additional rings through intramolecular cyclization.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6-position .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its activity against various biological targets, including enzymes and receptors.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Properties

CAS No.

1422006-68-5

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

4-[(6-chloro-2-methylimidazo[1,2-b]pyridazin-8-yl)methyl]morpholine

InChI

InChI=1S/C12H15ClN4O/c1-9-7-17-12(14-9)10(6-11(13)15-17)8-16-2-4-18-5-3-16/h6-7H,2-5,8H2,1H3

InChI Key

UJDLQTRREKUBPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=CC(=N2)Cl)CN3CCOCC3

Origin of Product

United States

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